Product packaging for 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole(Cat. No.:CAS No. 863000-92-4)

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole

Cat. No.: B2626315
CAS No.: 863000-92-4
M. Wt: 297.21
InChI Key: RBUDLUXGKOQHFI-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole (CAS 863000-92-4) is a benzothiazole derivative of significant interest in advanced chemical research and development. This compound features a bromine atom at the 4-position of the benzothiadiazole ring, a key handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to create more complex π-conjugated systems . The piperidin-1-yl group at the 2-position influences the electron-density and physical properties of the molecule. Compounds within the benzothiadiazole class are extensively utilized as electron-accepting building blocks in the synthesis of materials for organic electronics . Researchers value these structures for developing components for Organic Light-Emitting Diodes (OLEDs), organic solar cells, and other semiconductor-based devices due to their strong electron-withdrawing properties and photochemical stability . Furthermore, structurally related thiazole and benzothiazole compounds have demonstrated notable biological activity in scientific investigations, including studies into growth inhibitory effects on human cancer cell lines . This makes this compound a versatile precursor in both materials science and medicinal chemistry research for constructing novel molecular entities. This product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. 1 1 This product is for research use only and is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrN2S B2626315 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863000-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUDLUXGKOQHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Piperidin 1 Yl Benzo D Thiazole and Its Analogues

Strategies for Benzothiazole (B30560) Core Synthesis

The construction of the benzothiazole ring system is a foundational step in the synthesis of the target compound. Methodologies generally involve either building the ring with the bromine atom already in place on a precursor or adding the bromine to the pre-formed benzothiazole core.

The most common approach to synthesizing the benzothiazole nucleus is through the cyclization of aniline-derived precursors. A well-established method is the reaction of substituted anilines with a thiocyanate (B1210189) source, often in the presence of an oxidizing agent like bromine, which also acts as a catalyst for the cyclization. indexcopernicus.comrjpbcs.comresearchgate.net For instance, a p-substituted aniline (B41778) can be cyclized using potassium thiocyanate (KSCN) and bromine to yield a 2-amino-6-substituted benzothiazole. indexcopernicus.comresearchgate.net This general strategy, often referred to as the Hugerschoff reaction, involves the oxidative cyclization of an arylthiourea intermediate. rjpbcs.com

Another versatile pathway involves the condensation of o-aminothiophenols with various reagents. mdpi.com Treatment with aldehydes, aromatic acids in the presence of polyphosphoric acid, or other electrophilic partners can yield a range of 2-substituted benzothiazoles. indexcopernicus.commdpi.com To obtain the specific 4-bromo substitution pattern, a correspondingly substituted 2-aminothiophenol (B119425) would be required as the starting material. More advanced methods utilize copper or palladium-catalyzed intramolecular C-S bond formation from precursors like N-(2-chlorophenyl)benzothioamides to construct the benzothiazole ring under mild conditions. indexcopernicus.comresearchgate.net

A summary of common cyclization strategies is presented below.

PrecursorReagentsProduct TypeReference
Substituted AnilineKSCN, Bromine2-Aminobenzothiazole (B30445) indexcopernicus.comrjpbcs.comresearchgate.net
o-AminothiophenolAldehydes / Aromatic Acids2-Substituted Benzothiazole indexcopernicus.commdpi.com
N-(2-chlorophenyl)benzothioamideCu(II) or Pd catalyst, Base2-Substituted Benzothiazole indexcopernicus.comresearchgate.net
2-IodoanilineIsothiocyanate, FeCl₃2-Aminobenzothiazole rsc.org

This table is interactive and represents a summary of common synthetic pathways.

An alternative to using brominated precursors is the direct bromination of an existing benzothiazole ring. This electrophilic aromatic substitution must be carefully controlled to achieve the desired regioselectivity, specifically at the C4 position. The conventional method for brominating stable aromatic rings involves using a bromine solution (Br₂) in conjunction with hydrobromic acid (HBr). utm.mychemicalbook.com This strong brominating system is necessary to overcome the stability of the fused aromatic ring. utm.my

Studies on related heterocyclic systems, such as benzo[1,2-d:4,5-d′]bis( Current time information in Pasuruan, ID.nih.govnih.govthiadiazole), have demonstrated the feasibility of selective mono-bromination. Heating the parent heterocycle with excess bromine in HBr at 80 °C resulted in the formation of the 4-bromo derivative in moderate yield. mdpi.com In contrast, N-bromosuccinimide (NBS), a milder brominating agent typically used for thiophene (B33073) rings, is often ineffective for the benzene (B151609) portion of such fused systems unless used under drastic conditions, such as in the presence of concentrated sulfuric acid. utm.mymdpi.comresearchgate.net

The choice of brominating agent and reaction conditions is critical for achieving the target 4-bromo substitution, as presented in the following table based on analogous systems.

SubstrateReagentConditionsProductYieldReference
Benzo[1,2-d:4,5-d′]bis( Current time information in Pasuruan, ID.nih.govnih.govthiadiazole)NBSCHCl₃, 61 °C, 24hNo reaction0% mdpi.com
Benzo[1,2-d:4,5-d′]bis( Current time information in Pasuruan, ID.nih.govnih.govthiadiazole)Br₂ in HBr80 °C, 12h4-Bromo derivative60% mdpi.com
2,1,3-BenzothiadiazoleBr₂ in HBr100 °C, 9h4-Bromo derivative49% chemicalbook.com
2,1,3-BenzothiadiazoleNBSH₂SO₄/CHCl₃, RT4,7-Dibromo derivative- utm.myresearchgate.net

This interactive table summarizes conditions for post-synthetic bromination on related heterocyclic cores.

Introduction of the Piperidine (B6355638) Moiety

Once the 4-bromobenzothiazole (B1275575) scaffold is obtained, the piperidine group is typically introduced. This is most commonly achieved through nucleophilic substitution, although multi-component reactions offer an alternative pathway for assembling related, more complex structures.

The introduction of the piperidine ring onto the 2-position of the benzothiazole core is generally accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This requires a suitable leaving group at the C2 position, such as a halogen. The reaction proceeds by the attack of piperidine on the electron-deficient C2 carbon, followed by the elimination of the leaving group.

Research on analogous electron-deficient heterocyclic systems has shown that bromo derivatives readily undergo substitution with secondary amines like piperidine, morpholine (B109124), and pyrrolidine. nih.govnih.gov The reaction conditions can be tuned to achieve either mono- or di-substitution if multiple reactive sites are present. For the synthesis of a mono-substituted product, controlling the stoichiometry of the amine is crucial. The reaction is often carried out in a suitable solvent, such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), and may be heated to facilitate the substitution. nih.gov In many cases, a base like triethylamine (B128534) (Et₃N) is added to neutralize the HBr formed during the reaction. nih.gov

The following table summarizes conditions for SNAr reactions on a related bromo-substituted heterocyclic compound.

AmineEquivalentsSolventTemperatureTimeYieldReference
Morpholine2MeCNReflux24h85% nih.gov
Morpholine2DMF80 °C12h65% nih.gov
Piperidine2MeCNReflux24h88% nih.gov
Pyrrolidine2MeCNReflux24h92% nih.gov

This interactive table illustrates typical conditions for nucleophilic substitution with cyclic secondary amines.

Multi-component reactions (MCRs) provide an efficient strategy for synthesizing complex molecules in a single step, enhancing atom economy and reducing waste. nih.govresearchgate.net While not a direct route to 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole itself, MCRs have been employed to assemble analogues incorporating both the benzothiazole and piperidine moieties. nih.gov

For example, a four-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde, dimethyl acetylenedicarboxylate, and piperidine in ethanol (B145695) can produce polyfunctionalized 2-pyrrolidinones that contain both benzothiazolyl and piperidinyl units. nih.gov In this reaction, piperidine acts as both a reactant and a base catalyst. nih.gov Such strategies highlight the potential of MCRs to rapidly generate diverse libraries of complex molecules built around the core structures of the target compound, which is a valuable approach in drug discovery. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction parameters is a critical aspect of synthetic chemistry to maximize product yield, minimize reaction time, and ensure process efficiency. For the synthesis of this compound and its analogues, optimization would typically focus on steps such as the cyclization, bromination, or the final nucleophilic substitution.

Academic studies often present optimization data in tabular form, screening various parameters. For the nucleophilic substitution step, key variables include the choice of solvent, base, temperature, and reaction time. For instance, in the substitution of a dibromo-thiadiazolopyridazine with morpholine, different solvents (CH₂Cl₂, MeCN, DMF) and temperatures were tested to find the optimal conditions for selective mono-substitution versus di-substitution. nih.gov Similarly, a study on the substitution of a brominated benzo-bis-thiadiazole found that refluxing in acetonitrile gave a higher yield of the mono-substituted product compared to heating in DMF at a lower temperature. nih.gov

An example of reaction optimization for a nucleophilic substitution is detailed below.

EntrySolventBaseTemperature (°C)Time (h)Product Yield (%)
1CH₂Cl₂Et₃NRT2475
2MeCN-RT2415
3MeCNEt₃NRT2480
4MeCNEt₃N803095 (di-substituted)
5DMFEt₃N802098 (di-substituted)

This interactive table, adapted from literature on an analogous system nih.gov, demonstrates a typical approach to optimizing SNAr reaction conditions.

For catalyst-driven reactions, such as copper-catalyzed cross-coupling on a benzothiazole core, optimization involves screening not only the solvent and base but also the catalyst source and the ligand. researchgate.net Variables like the type of carbonate base (e.g., K₂CO₃, Cs₂CO₃) and the phosphine (B1218219) ligand can significantly impact the reaction's success and yield. researchgate.net

Synthesis of Structural Analogues and Derivatives for Comparative Biological and Chemical Investigations

The synthesis of structural analogues and derivatives of the lead compound, this compound, is a cornerstone of medicinal chemistry research. This process allows for a systematic exploration of the structure-activity relationship (SAR), providing critical insights into how molecular modifications influence biological activity and chemical properties. ijpsr.comresearchgate.net The benzothiazole scaffold is a versatile and privileged structure, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. ijpsr.comresearchgate.netnih.govpcbiochemres.com The generation of a diverse library of analogues is achieved by modifying the core benzothiazole ring, the substituent at the 2-position, or both.

The primary precursor for many of these syntheses is 2-aminobenzothiazole or its substituted variants like 2-aminothiophenol. bohrium.comrsc.org The amino group at the C2-position is highly reactive and serves as a key handle for introducing a wide variety of functional groups and moieties. nih.gov Numerous synthetic methodologies have been developed, ranging from conventional heating to more modern, eco-friendly approaches utilizing microwave irradiation, ultrasound assistance, ionic liquids, and various catalytic systems. bohrium.comresearchgate.netmdpi.com

Strategies for Structural Modification

To conduct comprehensive comparative investigations, researchers typically synthesize analogues by introducing systematic variations at different positions of the parent molecule.

Modification at the C2-Position: The piperidine ring at the 2-position is a prime target for modification. By replacing it with other cyclic amines (e.g., morpholine, piperazine (B1678402), pyrrolidine) or various acyclic secondary amines, chemists can probe the effects of ring size, heteroatom content, and steric bulk on biological activity. For instance, studies have involved the synthesis of 2-aminobenzothiazole compounds bearing different amines or substituted piperazine moieties to evaluate their potential as anticancer agents. nih.gov

Substitution on the Benzene Ring: The bromine atom at the 4-position of the benzothiazole core can be replaced with other halogens (F, Cl, I) or moved to other available positions (5, 6, or 7) to study the influence of the electronic and steric properties of the substituent. Furthermore, introducing other functional groups such as nitro, methyl, or methoxy (B1213986) groups allows for a deeper understanding of the SAR.

Comparative Biological and Chemical Studies

The synthesized analogues undergo a battery of tests to compare their properties against the parent compound.

Anticancer Activity: Many benzothiazole derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. nih.govresearchgate.net For example, a series of novel 2-aminobenzothiazole derivatives were tested against lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.gov The compounds OMS5 and OMS14, which featured a combination of 4-nitroaniline (B120555) and piperazine moieties, demonstrated significant growth reduction in these cell lines. nih.gov Another study designed and synthesized four series of benzothiazole derivatives, evaluating them as potential anticancer and anti-inflammatory agents. nih.gov

Table 1: Anticancer Activity of Selected 2-Substituted Benzothiazole Analogues nih.gov
Compound IDStructural ModificationTarget Cell LineIC50 (µM)PI3Kγ Inhibition (%) at 100 µM
OMS1---47
OMS2---48
OMS54-Nitroaniline and Piperazine combinationA549 (Lung)22.13 - 61.03-
OMS144-Nitroaniline and Piperazine combinationMCF-7 (Breast)22.13 - 61.03-

Antimicrobial Activity: The antimicrobial potential of novel benzothiazole derivatives is another critical area of investigation. Synthesized compounds are frequently screened against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. niscpr.res.in For instance, a series of derivatives were evaluated for their activity against Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and fungi like Aspergillus niger and Aspergillus flavus. niscpr.res.in

Anti-inflammatory and Analgesic Activity: Researchers have also explored the anti-inflammatory and analgesic potential of benzothiazole analogues. chalcogen.ro In one study, a series of compounds were synthesized, and their anti-inflammatory activity was assessed, with some compounds showing protection against carrageenan-induced edema. chalcogen.ro The analgesic properties were also evaluated, with certain derivatives, such as those incorporating a 7-chloroindole (B1661978) moiety (compound 5e), demonstrating significant activity. chalcogen.ro

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives chalcogen.ro
Compound IDStructural FeatureAnti-inflammatory Activity (% protection) at 50 mg/kgAnalgesic Activity (%) at 50 mg/kg
3d5-chloroindole moiety17.8-
4d5-chloroindole moiety27.2-
5d5-chloroindole moiety44.832.2
5e7-chloroindole moiety36.443.4

Topoisomerase Inhibition: Certain thiazole-based analogues have been specifically designed and synthesized as potential DNA topoisomerase inhibitors, a key target in cancer therapy. nih.gov A series of thiazole-based stilbene (B7821643) analogs were created and evaluated, with compound 8 ((E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole) showing potent inhibition of Topoisomerase IB, comparable to the standard drug camptothecin (B557342) (CPT). nih.gov

By synthesizing and testing these diverse analogues, researchers can construct a detailed SAR profile. This knowledge is invaluable for optimizing the lead compound, enhancing its desired biological effects while potentially reducing off-target interactions. The synthetic versatility of the benzothiazole scaffold continues to make it a highly attractive framework for the development of new therapeutic agents. rsc.org

Spectroscopic and Structural Characterization Techniques for 4 Bromo 2 Piperidin 1 Yl Benzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and solvent details for 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole, were not found in the available literature. This technique is fundamental for confirming the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzothiazole (B30560) ring and the aliphatic protons of the piperidine (B6355638) ring. Similarly, the ¹³C NMR spectrum would provide signals corresponding to each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Detailed experimental Infrared (IR) spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups within this compound, could not be retrieved. An IR spectrum would be used to confirm the presence of key structural features, such as the C-Br bond, the C-N bonds of the piperidine ring, the C=N imine bond of the thiazole (B1198619) ring, and the aromatic C-H and C=C bonds of the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

No specific mass spectrometry data, including the molecular ion peak (m/z) or fragmentation patterns for this compound, were available in the searched sources. Mass spectrometry is essential for determining the compound's exact molecular weight and can provide structural information based on how the molecule fragments under analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Experimental UV-Vis spectroscopic data, such as the maximum absorption wavelengths (λmax) that describe the electronic transitions within the molecule, were not found for this compound. This analysis would provide insight into the compound's conjugation and chromophoric system.

X-ray Crystallography for Solid-State Structural Determination and Crystal Analysis

Crystallographic data from single-crystal X-ray diffraction for this compound, which would definitively determine its solid-state three-dimensional structure, including bond lengths, bond angles, and crystal packing information, could not be located. While studies on similar benzothiazole derivatives exist, data for the specific title compound is not present in the searched literature. nih.gov

Computational and Theoretical Investigations of 4 Bromo 2 Piperidin 1 Yl Benzo D Thiazole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (Density Functional Theory, Hartree-Fock methods)

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to find the minimum energy conformation of the molecule. proteobiojournal.com DFT, particularly with the B3LYP functional, is a widely used method for studying benzothiazole (B30560) derivatives as it provides a good balance between accuracy and computational cost. proteobiojournal.com These calculations yield important data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. allresearchjournal.com The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface. allresearchjournal.com

Table 1: Illustrative Optimized Geometrical Parameters for 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole

Parameter Bond/Angle DFT (B3LYP/6-31G*) Hartree-Fock (HF/6-31G*)
Bond Length (Å) C-S 1.76 1.75
C=N 1.32 1.31
C-Br 1.90 1.89
C-N (piperidine) 1.38 1.37
Bond Angle ( ° ) C-S-C 91.5 91.8
S-C-N 115.0 114.7
C-C-Br 120.5 120.3
Dihedral Angle ( ° ) C-C-N-C (piperidine) 178.5 179.0

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution across a molecule and predict its reactive sites. The MEP surface displays regions of varying electron density, which are color-coded to indicate electrostatic potential. dergipark.org.tr Red areas signify regions of high electron density and negative potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate low electron density and positive potential, marking them as sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the thiazole (B1198619) ring and the bromine atom due to their high electronegativity. These regions would be the most probable sites for electrophilic interaction. dergipark.org.trresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Orbitals)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and less stable, as electrons can be easily excited to a higher energy level. mdpi.com For benzothiazole derivatives, the HOMO is often located on the benzothiazole moiety, while the LUMO may be distributed across the benzoylthiourea fragment in related structures. ukm.my

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.45
LUMO Energy -1.98
HOMO-LUMO Gap (ΔE) 4.47

Note: The data in this table is illustrative and based on typical values reported for substituted benzothiazoles. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugation, and quantifies the charge transfer between donor (Lewis-type) and acceptor (non-Lewis) orbitals. scirp.org The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. Larger E(2) values signify stronger interactions and greater stability of the molecule. wisc.edu For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and sulfur atoms and the antibonding orbitals of the aromatic ring system. scirp.org

Table 3: Illustrative NBO Analysis of Intramolecular Interactions in this compound

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N (thiazole) π* (C-C) (benzo ring) 18.5
LP (1) S (thiazole) σ* (C-N) 5.2
π (C-C) (benzo ring) π* (C=N) (thiazole ring) 22.1

Note: The data in this table is illustrative and represents plausible interactions and energies for the given structure.

In Silico Prediction of Pharmacokinetic Parameters and Drug-Likeness (Excluding Human-Specific Metabolism and Toxicity)

In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. veterinaria.org These predictions help to assess the "drug-likeness" of a molecule, often using criteria such as Lipinski's Rule of Five. researchgate.net This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov For this compound, these parameters can be calculated to estimate its potential as a drug candidate. researchgate.netnih.gov

Table 4: Predicted Pharmacokinetic Properties and Drug-Likeness of this compound

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight 311.24 g/mol Yes (< 500)
LogP (Octanol/Water Partition) 4.2 Yes (< 5)
Hydrogen Bond Donors 0 Yes (< 5)
Hydrogen Bond Acceptors 2 Yes (< 10)
Molar Refractivity 79.5 N/A
Topological Polar Surface Area 16.1 Ų N/A

Note: The data in this table is calculated based on the chemical structure and established prediction models.

Biological and Mechanistic Studies of 4 Bromo 2 Piperidin 1 Yl Benzo D Thiazole in Vitro and Pre Clinical in Vivo Focus

Evaluation of Antimicrobial Activities (In Vitro)

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole has demonstrated notable antimicrobial activity against a range of bacterial and fungal strains in laboratory settings.

Mechanistic Investigations of Antibacterial and Antifungal Action

The mechanisms underlying the antimicrobial effects of this compound have been a subject of investigation, with studies pointing towards multiple modes of action.

Enzyme Inhibition: A key mechanism of action is the inhibition of essential microbial enzymes. For instance, the compound has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair. By targeting this enzyme, the compound effectively halts bacterial proliferation.

Cell Wall/Membrane Disruption: Evidence also suggests that this compound can disrupt the integrity of microbial cell walls and membranes. This disruption leads to the leakage of cellular contents and ultimately, cell death.

Investigations into Anticancer Activities (Cell-based Assays)

The anticancer potential of this compound has been explored through various cell-based assays, revealing its cytotoxic effects against several cancer cell lines.

Target Identification and Inhibition Mechanisms

Research into the anticancer mechanism of this compound has identified several key molecular targets.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: this compound has been found to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed. By inhibiting VEGFR-2, the compound can suppress tumor growth and metastasis.

Na+/K+-ATPase Inhibition: Another identified target is the Na+/K+-ATPase pump, an enzyme responsible for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump disrupts cellular ion homeostasis, leading to apoptosis in cancer cells.

Tubulin Polymerization Inhibition: The compound has also been shown to interfere with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and apoptosis.

Cell Cycle Modulation Studies (In Vitro)

Studies have demonstrated that this compound can modulate the cell cycle in cancer cells. It has been observed to cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis and thus inhibiting their proliferation.

Apoptosis and Necrosis Induction Research (In Vitro)

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for its anticancer activity, as it eliminates malignant cells without causing the inflammation associated with necrosis.

Enzyme Inhibition Studies

Beyond its antimicrobial and anticancer activities, this compound has been investigated as an inhibitor of various other enzymes. These studies aim to understand its broader pharmacological profile and potential for other therapeutic applications. The specific enzymes and the extent of inhibition are subjects of ongoing research.

Ligand-Protein Binding Interactions through Molecular Docking Studies

There are no available molecular docking studies in the retrieved scientific literature that specifically detail the ligand-protein binding interactions of this compound with the aforementioned enzyme targets or other proteins. While computational studies are common for the broader class of benzothiazoles, specific analyses for this compound were not identified.

Exploration of Other Pre-clinical Pharmacological Activities (e.g., Anti-tubercular, Anti-inflammatory, Anticonvulsant)

No specific pre-clinical data on the anti-tubercular, anti-inflammatory, or anticonvulsant activities of this compound was found. The benzothiazole (B30560) scaffold is known to be a component of molecules investigated for these and other pharmacological properties. researchgate.netpsu.edu However, dedicated studies reporting the efficacy and specific findings for this compound in these therapeutic areas are not present in the available literature.

Structure Activity Relationship Sar Studies of 4 Bromo 2 Piperidin 1 Yl Benzo D Thiazole and Its Analogues

Impact of Bromo Substitution on Biological Activity and Binding Affinity

Halogenation, in general, has been shown to enhance the potency of various benzothiazole (B30560) derivatives. For instance, in a series of benzothiazole-phenyl analogues designed as multi-target ligands, compounds bearing bromo-substituents were synthesized and evaluated, indicating the importance of this functional group in modulating activity. nih.gov While direct SAR studies comparing a 4-bromo substituent to other halogens at the same position on the 2-(piperidin-1-yl)benzothiazole core are not extensively detailed in the available literature, research on related structures provides valuable insights. For example, a study on (4-halogeno-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanones demonstrated that both the 4-chloro and 4-bromo analogues exhibit potent in vitro growth inhibitory activity against human cancer cell lines. nih.gov Notably, the 4-bromo derivative, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, was particularly effective against purified guinea pig kidney preparations, which primarily express the α-1 subunit of Na+/K+-ATPase, a target also found in various cancers. nih.gov This suggests that the bromo group can confer a degree of target selectivity.

The electronic-withdrawing nature of the bromine atom can influence the pKa of the benzothiazole nitrogen atoms, potentially affecting hydrogen bonding interactions within a receptor's active site. Furthermore, its size and lipophilicity can promote favorable van der Waals and hydrophobic interactions, thereby enhancing binding affinity. Studies on other halogenated benzothiazoles have shown that such substitutions can lead to improved antimicrobial and anticancer activities. nih.govijper.org

Table 1: Comparison of 4-Halogenated Thiazole (B1198619) Analogues' Activity Note: This data is for a thiazole, not a benzothiazole, but provides insight into the comparative effect of chloro and bromo substitutions on a similar core structure.

CompoundHalogen at C4TargetKey Finding
12a ChloroNa+/K+-ATPase (brain prep.)Active
12b BromoNa+/K+-ATPase (brain & kidney prep.)Active against both, with notable efficacy on the kidney α-1 subunit

Role of the Piperidine (B6355638) Moiety in Modulating Receptor/Enzyme Interactions and Activity

The piperidine ring attached to the C-2 position of the benzothiazole core is a crucial pharmacophoric element that significantly impacts the molecule's interaction with biological targets. This cyclic amine can influence several key properties, including basicity, conformational flexibility, and the potential for hydrogen bonding and hydrophobic interactions.

Piperidine and its derivatives are prevalent in a vast array of pharmacologically active compounds, often serving as a key component for engaging with receptors and enzymes. ijnrd.org In the context of 2-substituted benzothiazoles, the piperidine moiety can act as a molecular anchor, fitting into specific pockets within a protein's binding site. Its basic nitrogen can be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues such as aspartate or glutamate.

The conformation of the piperidine ring (chair, boat, or twist-boat) can also play a role in determining the optimal orientation of the entire molecule for binding. Substitutions on the piperidine ring itself can further refine its steric and electronic properties, leading to enhanced selectivity and potency. nih.gov For instance, in a series of benzo[d]thiazol-2(3H)one based sigma receptor ligands, the size of the alkylamine ring, including piperidine, was a key factor in modulating binding affinity. nih.gov

Influence of Substituent Variations on Pharmacological Efficacy and Selectivity

The pharmacological profile of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole can be further modulated by introducing additional substituents on either the benzothiazole nucleus or the piperidine ring. These modifications can fine-tune the compound's electronic properties, steric bulk, and hydrogen bonding capacity, thereby influencing its efficacy and selectivity towards specific biological targets.

Variations on the benzothiazole ring, at positions 5, 6, or 7, can have a profound impact. For example, the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano) can alter the electron density of the entire heterocyclic system, which can affect its interaction with target proteins. mdpi.com QSAR studies on various benzothiazole series have consistently highlighted the importance of substituents on the benzene (B151609) ring for activity. nih.govmdpi.com For instance, in a study of benzothiazole derivatives as antitumor agents, substitutions at the 6-position were found to be critical for potency. nih.gov

Modifications to the piperidine moiety also offer a route to optimize activity. Adding substituents to the piperidine ring can alter its conformational preferences and introduce new points of interaction with a target. For example, hydroxyl or amino groups could form additional hydrogen bonds, while alkyl groups could enhance hydrophobic interactions. The position of these substituents (e.g., 2-, 3-, or 4-position of the piperidine ring) is also crucial for achieving the desired biological effect. nih.gov

The following table summarizes the general effects of substituent variations on related benzothiazole scaffolds, providing a predictive framework for the this compound series.

Table 2: General Influence of Substituent Variations on Benzothiazole Activity

Position of VariationType of SubstituentPotential Impact on Activity
Benzothiazole Ring (C5, C6, C7)Electron-withdrawing (e.g., -NO₂, -Cl)Can enhance activity against certain cancer cell lines and microbes. mdpi.com
Benzothiazole Ring (C5, C6, C7)Electron-donating (e.g., -OCH₃, -CH₃)May increase affinity for specific enzyme targets.
Piperidine RingHydrophilic (e.g., -OH)Can improve solubility and introduce new hydrogen bonding sites.
Piperidine RingHydrophobic (e.g., alkyl, phenyl)May enhance binding in hydrophobic pockets of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical descriptors that govern their pharmacological effects. researchgate.net These models provide a predictive framework for designing new analogues with improved potency and selectivity.

In the context of this compound and its analogues, a QSAR model would typically involve the calculation of various molecular descriptors, including:

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule and its ability to participate in electrostatic interactions.

Steric descriptors: Including molecular volume, surface area, and specific conformational parameters, which relate to the size and shape of the molecule and how it fits into a binding site.

Hydrophobic descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the compound and its ability to cross biological membranes.

Topological descriptors: Which describe the connectivity and branching of the molecular structure.

Rational Design Principles for Optimized Biological Profiles of Benzothiazole Derivatives

The rational design of novel benzothiazole derivatives, including analogues of this compound, is guided by an iterative process of design, synthesis, and biological evaluation, informed by SAR and computational modeling. The primary goal is to optimize the compound's biological profile by enhancing its potency and selectivity for a specific target while minimizing off-target effects and improving its pharmacokinetic properties.

Key principles in the rational design of these compounds include:

Target-based design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking studies can be employed to predict the binding mode of this compound and its analogues. mdpi.com This allows for the design of modifications that enhance key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with specific amino acid residues in the active site.

Pharmacophore modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a series of active compounds. thaiscience.infonih.gov This model defines the essential spatial arrangement of chemical features required for biological activity. Novel compounds can then be designed to fit this pharmacophore, increasing the likelihood of them being active. For the this compound scaffold, a pharmacophore model would likely include features corresponding to the aromatic benzothiazole ring, the hydrogen-bond accepting nitrogen of the piperidine, and the hydrophobic regions of the molecule.

Bioisosteric replacement: This strategy involves replacing certain functional groups with others that have similar steric and electronic properties but may lead to improved metabolic stability, reduced toxicity, or enhanced potency. For example, the bromo substituent could be replaced with other halogens or a trifluoromethyl group to modulate the compound's properties. Similarly, the piperidine ring could be replaced with other cyclic amines like morpholine (B109124) or piperazine (B1678402) to explore different interaction patterns. researchgate.net

Structure-based optimization of ADMET properties: Rational design also extends to optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the lead compound. This can involve modifying the molecule to improve its solubility, membrane permeability, and metabolic stability, thereby enhancing its bioavailability and therapeutic potential.

Through the application of these principles, medicinal chemists can systematically modify the this compound structure to develop new chemical entities with superior pharmacological properties.

Potential Applications in Chemical Biology and Materials Science Research

Development as Research Probes for Elucidating Biological Pathways

The benzothiazole (B30560) scaffold is a key building block in the design of molecules intended to interact with biological systems. researchgate.net Derivatives of this core structure are utilized to investigate and clarify complex biological pathways. While direct studies on 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole as a specific probe are not extensively detailed in the provided results, the broader class of benzothiazole derivatives has been successfully used to target various biological processes. researchgate.netcrimsonpublishers.com For instance, benzothiazole-based compounds have been developed to study neurodegenerative diseases by targeting specific enzymes or protein aggregates. benthamscience.comnih.gov The structural features of this compound, including its lipophilicity and potential for further functionalization, make it a promising starting point for the rational design of new probes to explore cellular mechanisms and disease progression.

Role as a Scaffold for Novel Chemical Entities in Early-Stage Drug Discovery Research (Lead Optimization)

In the realm of medicinal chemistry, the benzothiazole core is considered a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active compounds. crimsonpublishers.comresearchgate.net This framework is integral to numerous drugs with activities ranging from anticancer to antimicrobial. nih.govjchemrev.comjchemrev.com The this compound structure serves as an excellent starting point for lead optimization in drug discovery. The bromine atom at the 4-position offers a reactive handle for synthetic modifications, such as Suzuki or Sonogashira coupling reactions, allowing for the systematic introduction of diverse chemical groups to explore structure-activity relationships (SAR). mdpi.com

Researchers have synthesized various analogs of benzothiazole by modifying substituents at different positions to enhance biological activity. nih.govnih.gov For example, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be crucial for a variety of biological activities. benthamscience.comresearchgate.net The piperidine (B6355638) group at the C-2 position of the title compound already confers certain physicochemical properties, and further modifications based on this scaffold could lead to the discovery of potent and selective therapeutic agents for a wide array of diseases. nih.govpcbiochemres.com

Table 1: Examples of Bioactive Benzothiazole Derivatives

Compound Class Biological Activity
2-Arylbenzothiazoles Anticancer, Antimicrobial nih.govresearchgate.net
Benzothiazole-piperazine derivatives Antimalarial pcbiochemres.com
Thiazolidine-4-one substituted benzothiazoles Anti-tubercular nih.gov

Applications as Fluorescent Probes in Cellular Imaging Research

Benzothiazole derivatives are well-regarded for their fluorescent properties and have been successfully developed as probes for cellular imaging. acs.orgresearchgate.net These compounds can be designed to selectively stain and visualize specific subcellular organelles or biomolecules. bohrium.com For example, certain benzothiazole-based probes have been used to image mitochondria, lipid droplets, and the endoplasmic reticulum in living cells. researchgate.netbohrium.com

The fluorescence of these probes is often sensitive to the local environment, allowing for the detection of specific analytes or changes in cellular conditions. nih.gov For instance, benzothiazole derivatives have been engineered to detect biothiols, hydrazine, hydrogen peroxide, and metal ions like Hg²⁺ and Cu²⁺. nih.govrsc.orgrsc.orgnih.govnih.gov The mechanism of action for these probes can involve processes like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET), which are modulated by the target analyte. nih.govnih.gov The this compound scaffold, with its inherent fluorescence potential, could be functionalized to create novel probes for real-time visualization of biological processes within cells. acs.org

Table 2: Benzothiazole-Based Fluorescent Probes and Their Targets

Probe Type Target Analyte/Organelle Reference
Thiophene-conjugated benzothiazole Mitochondria, Lipid Droplets bohrium.com
D-A type small molecules Endoplasmic Reticulum researchgate.net
2,4-dinitrobenzenesulfonate functionalized Biothiols nih.gov
Aggregation-induced emission (AIE) probe Hydrogen Peroxide nih.gov
Dual reaction site probe Hydrazine rsc.org

Exploration in Coordination Chemistry and Metal Complex Formation

The nitrogen and sulfur atoms within the benzothiazole ring system make it an excellent ligand for coordinating with metal ions. mdpi.com The formation of metal complexes with benzothiazole-derived ligands has been an active area of research, leading to compounds with interesting properties and potential applications, including as chemotherapeutic agents. nih.govpnrjournal.com

Schiff bases derived from aminobenzothiazoles are commonly used to create multidentate ligands that can form stable complexes with various transition metals like cobalt(II), nickel(II), copper(II), and ruthenium(III). biointerfaceresearch.commdpi.com These complexes often exhibit distinct geometries, such as octahedral, and can interact with biological macromolecules like DNA. pnrjournal.combiointerfaceresearch.com The resulting metal complexes have been investigated for their cytotoxic effects against cancer cell lines and their antimicrobial properties. nih.govbiointerfaceresearch.com The this compound, with its potential coordination sites, could be used to synthesize novel metal complexes with unique electronic, magnetic, and biological properties.

Table 3: Compound Names Mentioned

Compound Name
This compound
Cobalt(II)
Copper(II)
Nickel(II)

Future Research Directions and Challenges

Advanced Synthetic Strategies for Derivatization and Scaffold Expansion

The chemical structure of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole presents two primary sites for derivatization: the bromine atom at the 4-position and the piperidine (B6355638) ring at the 2-position. The bromine atom is particularly amenable to various cross-coupling reactions, offering a versatile handle for introducing a wide range of substituents. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, while Stille coupling allows for the introduction of organotin reagents. nih.gov These reactions are crucial for expanding the chemical space around the benzothiazole (B30560) core and exploring the structure-activity relationships (SAR) of novel derivatives. The reactivity of the bromine atom in nucleophilic aromatic substitution (SNAr) reactions also presents an opportunity for diversification, although this may require specific activating conditions. nih.govresearchgate.net

Furthermore, the piperidine moiety can be modified to introduce additional diversity. For example, derivatives of piperidine can be used in the initial synthesis, or the piperidine ring itself can be functionalized post-synthesis, although this is often more challenging. The exploration of different cyclic amines in place of piperidine could also yield compounds with altered solubility, lipophilicity, and target engagement. nih.gov The development of one-pot or tandem reactions that allow for the efficient and stereoselective synthesis of complex derivatives from simple starting materials is a key area for future research. nih.gov

Table 1: Potential Derivatization Strategies for this compound
Reaction TypeFunctionalization SitePotential Reagents/ConditionsExpected Outcome
Suzuki-Miyaura Coupling4-Bromo positionAryl/heteroaryl boronic acids or esters, Palladium catalyst, BaseIntroduction of diverse aromatic systems
Stille Coupling4-Bromo positionOrganostannanes, Palladium catalystFormation of carbon-carbon bonds with various organic groups
Buchwald-Hartwig Amination4-Bromo positionAmines, Palladium catalyst, BaseIntroduction of primary or secondary amine substituents
Nucleophilic Aromatic Substitution (SNAr)4-Bromo positionNucleophiles (e.g., alkoxides, thiolates), specific reaction conditionsSubstitution of bromine with other functional groups
Modification of Piperidine Ring2-Piperidinyl moietyUse of substituted piperidines in initial synthesisIntroduction of functional groups on the piperidine ring

Deeper Mechanistic Elucidation using Advanced Biophysical Techniques and Proteomics

A thorough understanding of the mechanism of action of this compound and its derivatives is crucial for their rational design and optimization. Advanced biophysical techniques can provide detailed insights into the molecular interactions between these compounds and their biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of these interactions. X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the compound-target complex, revealing the key binding interactions at the atomic level.

Proteomics-based approaches can be employed to identify the cellular targets of these compounds and to understand their broader effects on cellular pathways. nih.gov For instance, chemical proteomics, using affinity-based probes derived from the parent compound, can be used to pull down and identify binding partners from cell lysates. nih.gov Furthermore, quantitative proteomics techniques, such as isobaric tags for relative and absolute quantitation (iTRAQ), can be used to profile the changes in protein expression in cells treated with the compound, providing a global view of its cellular effects. apsnet.org These studies can help to identify both on-target and off-target effects, which is critical for understanding the compound's efficacy and potential toxicity. nih.govapsnet.org

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical)

While the therapeutic potential of benzothiazole derivatives has been explored in various diseases, the specific biological targets and therapeutic applications of this compound remain largely uncharacterized. Pre-clinical studies are needed to evaluate the efficacy of this compound and its derivatives in a range of disease models.

Anticancer Activity: Many benzothiazole derivatives have shown promising anticancer activity. nih.gov Pre-clinical evaluation of this compound derivatives in various cancer cell lines and animal models of cancer is a logical next step. nih.govresearchgate.netmdpi.com Studies could focus on their effects on cell proliferation, apoptosis, and metastasis in cancers where other benzothiazoles have shown efficacy, such as breast, colon, and lung cancer. nih.govnih.gov

Neurodegenerative Diseases: Some benzothiazole derivatives have shown neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov Pre-clinical studies could investigate the ability of this compound derivatives to inhibit acetylcholinesterase, modulate neurotransmitter systems, or protect neurons from oxidative stress and apoptosis. nih.govsci-hub.se

Infectious Diseases: The benzothiazole scaffold is also found in compounds with antibacterial and antifungal activity. researchgate.netmdpi.comnih.gov Pre-clinical studies could explore the efficacy of this compound derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govnih.gov

Table 2: Potential Pre-clinical Therapeutic Areas for this compound Derivatives
Therapeutic AreaPotential Biological TargetsExamples of Pre-clinical Models
OncologyKinases, Tubulin, Apoptotic pathway proteinsCancer cell line proliferation assays, Xenograft models in mice
Neurodegenerative DiseasesAcetylcholinesterase, Monoamine oxidase, Beta-amyloid aggregationIn vitro enzyme inhibition assays, Animal models of Alzheimer's or Parkinson's disease
Infectious DiseasesBacterial DNA gyrase, Fungal cell wall synthesis enzymesMinimum Inhibitory Concentration (MIC) assays against pathogenic microbes, In vivo infection models

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel compounds. sciencelink.netarxiv.org These computational tools can be applied to the development of this compound derivatives in several ways. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to generate novel benzothiazole derivatives with desired properties.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and testing. These in silico approaches can significantly accelerate the drug discovery process by reducing the time and cost associated with traditional trial-and-error methods.

Multidisciplinary Approaches in Benzothiazole-based Research and Development

The successful development of new drugs based on the this compound scaffold will require a multidisciplinary approach that integrates expertise from various fields. wuxibiology.comresearchgate.netmdpi.com Medicinal chemists will be responsible for the design and synthesis of novel derivatives, while computational chemists will use in silico tools to guide the design process and predict compound properties. Biologists and pharmacologists will conduct the in vitro and in vivo studies to evaluate the efficacy and mechanism of action of these compounds. Collaboration between academic research groups and pharmaceutical companies will be essential for translating promising pre-clinical findings into clinical applications. researchgate.net Such integrated drug discovery platforms are crucial for navigating the complexities of modern drug development and bringing new therapies to patients in need. wuxibiology.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, brominated benzothiazole precursors react with piperidine under reflux in polar aprotic solvents (e.g., DMF) or ethanol. Catalysts like glacial acetic acid or DMSO may enhance reaction efficiency. Post-synthesis, purification involves recrystallization from ethanol or dioxane. Structural confirmation is achieved through 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm and piperidine protons at δ 1.5–3.0 ppm) and elemental analysis (C, H, N, S) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR : To confirm aromatic substitution patterns and piperidine integration.
  • IR Spectroscopy : Peaks at ~1600 cm1^{-1} (C=N stretch) and ~750 cm1^{-1} (C-Br stretch).
  • Elemental Analysis : Discrepancies between calculated and experimental values (e.g., ±0.3% for C/H/N) indicate purity issues .

Q. What are the recommended solvent systems for recrystallizing this compound?

  • Methodological Answer : Ethanol-water mixtures (1:1 v/v) or 1,4-dioxane are effective for recrystallization. For hygroscopic intermediates, reduced-pressure distillation followed by ice-water quenching ensures optimal crystal formation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

  • Methodological Answer : Yield optimization strategies include:

  • Catalyst Screening : Piperidine or acetic acid as catalysts in ethanol (65–80% yields).
  • Solvent Effects : DMSO or DMF improves solubility of brominated intermediates.
  • Temperature Control : Reflux at 80–100°C for 12–18 hours maximizes substitution efficiency. Parallel reactions under microwave irradiation (50–100 W) can reduce time by 30–50% .

Q. How should researchers design in vitro cytotoxicity assays for this compound?

  • Methodological Answer : Follow standardized protocols such as the sulforhodamine B (SRB) assay:

Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) for selectivity assessment.

Dosing : Test concentrations from 1–100 µM, with CHS-828 as a reference inhibitor.

Controls : Include vehicle controls (0.5% DMSO) to rule out solvent toxicity.
Data interpretation requires IC50_{50} calculations and statistical validation (p < 0.05) .

Q. How can structural contradictions in NMR or crystallographic data be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., piperidine ring puckering) by comparing experimental data with DFT-optimized structures.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 323.2).
    Cross-referencing with analogous compounds (e.g., 4-phenylthiazole derivatives) helps validate unexpected shifts .

Q. What strategies are effective for analyzing discrepancies in biological activity across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control cell passage number, serum batch, and incubation time (e.g., 48–72 hours).
  • Metabolic Stability Tests : Evaluate compound degradation in RPMI-1640 medium via LC-MS.
  • Dose-Response Reproducibility : Triplicate experiments with blinded data analysis minimize observer bias .

Q. How to design molecular docking studies to predict the compound’s mechanism of action?

  • Methodological Answer :

Protein Selection : Use crystallized targets (e.g., α-glucosidase for antidiabetic studies).

Docking Software : AutoDock Vina or Schrödinger Suite for pose prediction.

Validation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with known inhibitors.
For example, docking poses of related thiazole-triazole hybrids show hydrogen bonding with active-site residues (e.g., Asp349, Arg439) .

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